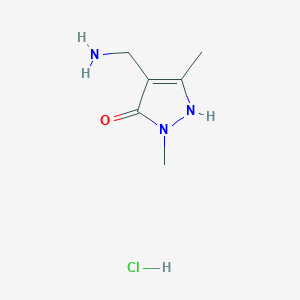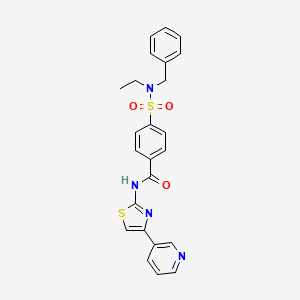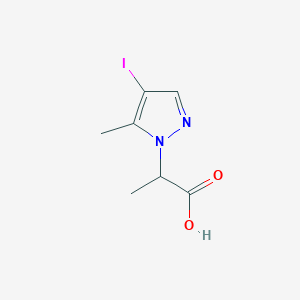![molecular formula C18H16N2O5S2 B2454663 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897733-94-7](/img/structure/B2454663.png)
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a halogenating agent.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.
Methoxy Group Addition: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Carboxylate Esters: Compounds with ester functional groups and varying side chains.
Uniqueness
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-3-25-17(23)11-6-7-12-14(9-11)27-18(20(12)10-15(21)24-2)19-16(22)13-5-4-8-26-13/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMOTBPISAMPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2454594.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

